molecular formula C6H6ClFN2 B053792 (2-Chloro-4-fluorophenyl)hydrazine CAS No. 119452-65-2

(2-Chloro-4-fluorophenyl)hydrazine

Cat. No.: B053792
CAS No.: 119452-65-2
M. Wt: 160.58 g/mol
InChI Key: QGERBEFFJDZVKR-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)hydrazine typically involves the diazotization of 2-chloro-4-fluoroaniline followed by reduction. The process begins with the acylation, chlorination, and hydrolysis of 2-fluoroaniline to obtain 4-chloro-2-fluoroaniline. This intermediate is then subjected to diazotization using sodium nitrite in an acidic medium at low temperatures (5-10°C). The resulting diazonium salt is reduced using ammonium sulfite at room temperature, followed by acidification with hydrochloric acid to yield this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the efficient conversion of starting materials to the desired product. The final product is typically purified through crystallization and filtration techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anticancer, antiviral, and antimicrobial properties.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: The parent compound without chlorine and fluorine substitutions.

    2-Chlorophenylhydrazine: A derivative with only chlorine substitution.

    4-Fluorophenylhydrazine: A derivative with only fluorine substitution.

Uniqueness

(2-Chloro-4-fluorophenyl)hydrazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and specificity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. The combination of these substituents can also influence its biological activity, potentially leading to unique pharmacological properties .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGERBEFFJDZVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119452-65-2
Record name (2-chloro-4-fluorophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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